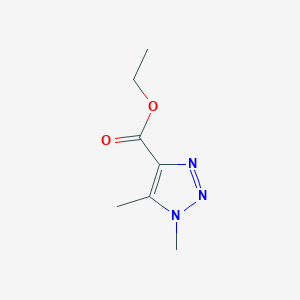
ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate (EDMTC) is an organic compound that has been studied for its potential therapeutic applications in the medical field. It is a derivative of 1,5-dimethyl-1H-1,2,3-triazole (DMTC), which is a member of the triazole family of compounds. It was first synthesized in the laboratory in 2011 and has since been studied for its potential therapeutic applications. EDMTC is a white crystalline solid with a molecular weight of 199.2 g/mol and a melting point of 194-196°C. It is soluble in water, ethanol, and methanol.
Wirkmechanismus
The mechanism of action of ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate is not yet fully understood. However, it is thought to act by inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that have a variety of physiological effects, including pain, inflammation, and fever. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which can lead to the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and analgesic effects, as well as being an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been found to have potential anti-cancer activity, as it inhibits the growth of several types of cancer cells. It has also been found to have potential to inhibit the growth of bacteria, fungi, and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate in laboratory experiments include its relatively low cost and its availability in a variety of forms, including powder, solution, and solid. Additionally, it is relatively stable and has a long shelf life. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate. These include further investigation into its anti-inflammatory and analgesic properties, as well as its potential anti-cancer activity. Additionally, further research could be conducted on its potential to inhibit the growth of bacteria, fungi, and viruses. Additionally, further research could be conducted on the mechanism of action of this compound, as well as the potential for the development of new derivatives of this compound with improved properties. Finally, further research could be conducted on the potential applications of this compound in the medical field, such as in the treatment of pain, inflammation, and cancer.
Synthesemethoden
Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate can be synthesized from DMTC by the reaction of DMTC with ethyl chloroformate in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent, such as dichloromethane, and the reaction is complete in approximately two hours. The yield of this compound is approximately 80%.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate has been studied for its potential therapeutic applications in the medical field. It has been found to have anti-inflammatory and analgesic properties, as well as being an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been found to have potential anti-cancer activity, as it inhibits the growth of several types of cancer cells. Additionally, this compound has been studied for its potential to inhibit the growth of bacteria, fungi, and viruses.
Eigenschaften
IUPAC Name |
ethyl 1,5-dimethyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-12-7(11)6-5(2)10(3)9-8-6/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQKQTDVFSMJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6603723.png)

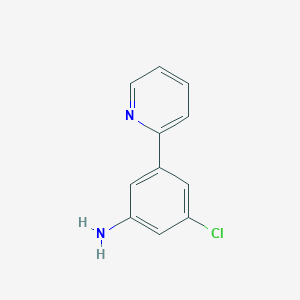
![(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6603754.png)
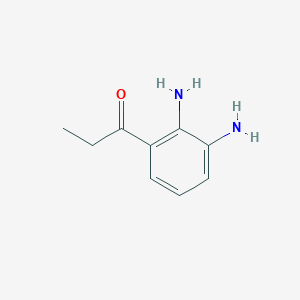
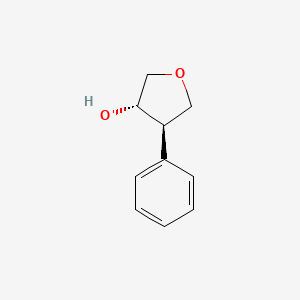
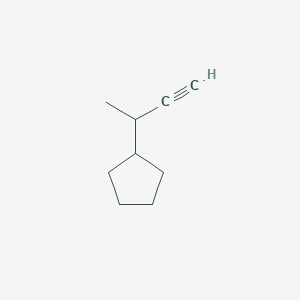
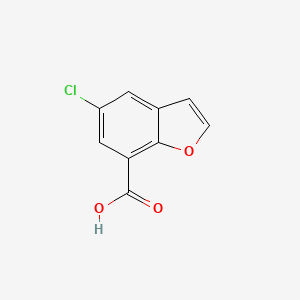
![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)

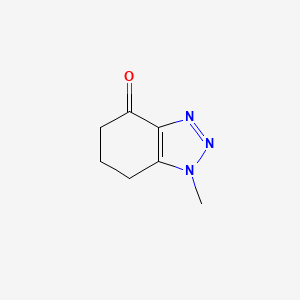
![methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6603807.png)

![tert-butyl N-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans](/img/structure/B6603821.png)